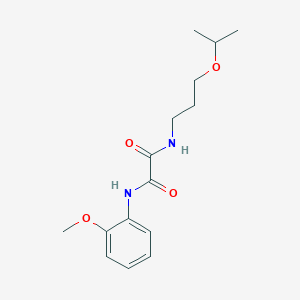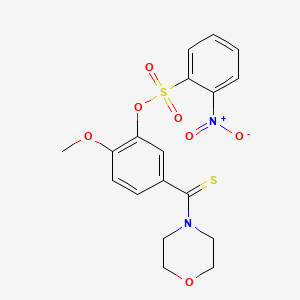
N-(3-isopropoxypropyl)-N'-(2-methoxyphenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-isopropoxypropyl)-N'-(2-methoxyphenyl)ethanediamide, also known as A-836,339, is a chemical compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. FAAH is an enzyme that breaks down anandamide, which is a naturally occurring endocannabinoid in the body. Anandamide is known to have analgesic and anti-inflammatory effects, and FAAH inhibitors like A-836,339 can increase the levels of anandamide in the body, leading to potential therapeutic benefits.
Mechanism of Action
N-(3-isopropoxypropyl)-N'-(2-methoxyphenyl)ethanediamide works by inhibiting FAAH, which is responsible for breaking down anandamide in the body. By inhibiting FAAH, N-(3-isopropoxypropyl)-N'-(2-methoxyphenyl)ethanediamide can increase the levels of anandamide, leading to potential therapeutic benefits.
Biochemical and Physiological Effects:
N-(3-isopropoxypropyl)-N'-(2-methoxyphenyl)ethanediamide has been shown to increase the levels of anandamide in the body, which can lead to potential therapeutic effects. Anandamide is known to have analgesic and anti-inflammatory effects, and it also plays a role in regulating mood and anxiety.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-isopropoxypropyl)-N'-(2-methoxyphenyl)ethanediamide in lab experiments is that it is a selective FAAH inhibitor, meaning that it specifically targets FAAH without affecting other enzymes. This can help researchers better understand the role of FAAH in various conditions. However, one limitation of using N-(3-isopropoxypropyl)-N'-(2-methoxyphenyl)ethanediamide is that it may not fully replicate the effects of endocannabinoids in the body, as it only targets one specific pathway.
Future Directions
There are several potential future directions for research on N-(3-isopropoxypropyl)-N'-(2-methoxyphenyl)ethanediamide. One area of interest is its potential therapeutic effects in pain and inflammation. Further studies are needed to determine the optimal dosing and administration of N-(3-isopropoxypropyl)-N'-(2-methoxyphenyl)ethanediamide for these conditions. Additionally, N-(3-isopropoxypropyl)-N'-(2-methoxyphenyl)ethanediamide may have potential therapeutic effects in other conditions, such as anxiety and depression, and further studies are needed to explore these potential benefits. Finally, N-(3-isopropoxypropyl)-N'-(2-methoxyphenyl)ethanediamide may also be studied in combination with other drugs or therapies to enhance its effects.
Synthesis Methods
N-(3-isopropoxypropyl)-N'-(2-methoxyphenyl)ethanediamide can be synthesized through a multi-step process involving the reaction of 2-methoxybenzylamine with 3-bromopropyl isopropyl ether, followed by the reaction with ethanediamine. The resulting product is then purified through column chromatography to obtain N-(3-isopropoxypropyl)-N'-(2-methoxyphenyl)ethanediamide.
Scientific Research Applications
N-(3-isopropoxypropyl)-N'-(2-methoxyphenyl)ethanediamide has been studied for its potential therapeutic effects in various conditions, including pain, anxiety, and inflammation. In preclinical studies, N-(3-isopropoxypropyl)-N'-(2-methoxyphenyl)ethanediamide has been shown to have analgesic effects in animal models of acute and chronic pain. It has also been shown to have anxiolytic effects in animal models of anxiety. Additionally, N-(3-isopropoxypropyl)-N'-(2-methoxyphenyl)ethanediamide has been studied for its potential anti-inflammatory effects in animal models of inflammation.
properties
IUPAC Name |
N'-(2-methoxyphenyl)-N-(3-propan-2-yloxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-11(2)21-10-6-9-16-14(18)15(19)17-12-7-4-5-8-13(12)20-3/h4-5,7-8,11H,6,9-10H2,1-3H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZCZEGFWSDGKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C(=O)NC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-methoxyphenyl)-N-(3-propan-2-yloxypropyl)oxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{[4-(butylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-ethyl-3(2H)-pyridazinone](/img/structure/B4989950.png)
![2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzoic acid](/img/structure/B4989957.png)
![1-(1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenyl-4-piperidinyl)ethanone](/img/structure/B4989967.png)
![N-{1-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B4989976.png)
![5-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4989983.png)
![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4989986.png)
![[2-(2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl)phenoxy]acetic acid ammoniate](/img/structure/B4989988.png)
![2-(4-methylphenyl)-4-({1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}methylene)-1,3-oxazol-5(4H)-one](/img/structure/B4990001.png)
![methyl (2-methoxy-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B4990007.png)
![N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate](/img/structure/B4990017.png)
![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B4990023.png)

![3-(4-bromophenyl)-8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B4990037.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-2-chlorobenzamide](/img/structure/B4990041.png)